molecular formula C17H16F3N2NaO5S B127034 Trifluoromethyl penicillin V CAS No. 146554-88-3

Trifluoromethyl penicillin V

Cat. No. B127034
M. Wt: 440.4 g/mol
InChI Key: KUGOSENXVZZMGE-LQDWTQKMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl penicillin V, also known as 6-(2,2,2-trifluoroethyl) penicillin V, is a modified version of penicillin V that has been developed to enhance its antibacterial properties. This modified penicillin is an important tool in scientific research, particularly in the study of bacterial infections and the development of new antibiotics.

Mechanism Of Action

Trifluoromethyl penicillin V works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the enzymes responsible for cell wall synthesis, preventing them from functioning properly. This leads to the death of the bacteria.

Biochemical And Physiological Effects

Trifluoromethyl penicillin V has been shown to have a low toxicity profile in animal studies. It is well-tolerated and does not have any significant biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

Trifluoromethyl penicillin V has several advantages for use in lab experiments. It is effective against some strains of penicillin-resistant bacteria, making it a valuable tool in the study of antibiotic resistance. It is also relatively inexpensive and easy to synthesize.
One limitation of trifluoromethyl penicillin V is that it is not effective against all strains of penicillin-resistant bacteria. Additionally, its modified structure may affect its interaction with other compounds, potentially limiting its use in certain experiments.

Future Directions

There are several potential future directions for the use of trifluoromethyl penicillin V in scientific research. One area of interest is the development of new antibiotics based on the structure of trifluoromethyl penicillin V. Researchers are also exploring the use of trifluoromethyl penicillin V in combination with other antibiotics to enhance their effectiveness. Finally, there is ongoing research into the mechanisms of antibiotic resistance and how trifluoromethyl penicillin V can be used to combat it.

Synthesis Methods

Trifluoromethyl penicillin V is synthesized through a multistep process that involves the modification of penicillin V. The synthesis begins with the protection of the carboxylic acid group of penicillin V. The protected penicillin is then reacted with trifluoroethanol to form the trifluoroethyl ester. This ester is then deprotected to form the final product, trifluoromethyl penicillin V.

Scientific Research Applications

Trifluoromethyl penicillin V is used in scientific research as a tool to study bacterial infections and the development of new antibiotics. It is particularly useful in the study of penicillin-resistant bacteria, as it has been shown to be effective against some strains that are resistant to traditional penicillin.

properties

CAS RN

146554-88-3

Product Name

Trifluoromethyl penicillin V

Molecular Formula

C17H16F3N2NaO5S

Molecular Weight

440.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H17F3N2O5S.Na/c1-16(2)12(15(25)26)22-13(24)11(14(22)28-16)21-10(23)7-27-9-5-3-4-8(6-9)17(18,19)20;/h3-6,11-12,14H,7H2,1-2H3,(H,21,23)(H,25,26);/q;+1/p-1/t11-,12+,14-;/m1./s1

InChI Key

KUGOSENXVZZMGE-LQDWTQKMSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)[O-])C.[Na+]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)[O-])C.[Na+]

Other CAS RN

146554-88-3

synonyms

LY 242072
LY-242072
LY242072
trifluoromethyl penicillin V
trifluoromethylpenicillin V

Origin of Product

United States

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